

A Spectroscopic Investigation of 5-Nitropicolinonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: **5-Nitropicolinonitrile**

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This technical guide provides a comprehensive analysis of the spectral data of **5-Nitropicolinonitrile** (also known as 2-Cyano-5-nitropyridine), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical and authoritative resource.

Introduction: The Significance of 5-Nitropicolinonitrile

5-Nitropicolinonitrile is a substituted pyridine derivative containing both a nitrile ($-C\equiv N$) and a nitro ($-NO_2$) group. These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of various target compounds. Accurate and unambiguous characterization of its structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the acquisition and interpretation of its 1H NMR, ^{13}C NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **5-Nitropicolinonitrile**, both 1H and ^{13}C NMR provide critical information about

the electronic environment of the individual atoms within the pyridine ring.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine ring. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

A solution of **5-Nitropicolinonitrile** (typically 5-25 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) (approximately 0.6-0.7 mL), and transferred to an NMR tube.^[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.^[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) using a standard pulse sequence.^{[3][4]} Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and an appropriate relaxation delay.^[3]

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"Add Standard" -> "Insert Sample" [lhead="cluster_Acquisition", color="#34A853"]; "Acquire Spectrum" -> "Fourier Transform" [lhead="cluster_Processing", color="#34A853"]; } Caption: Workflow for ^1H NMR Spectroscopy.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	9.54	dd	2.5, 0.7
H-4	8.68	dd	8.4, 2.5
H-3	7.98	dd	8.4, 0.7

Solvent: CDCl_3 ,

Frequency: 300 MHz.

Data sourced from

ChemicalBook.[5]

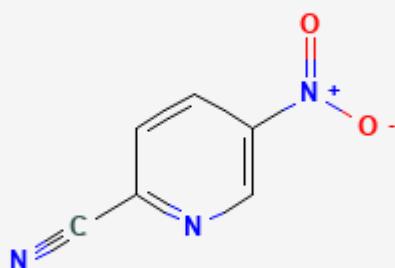
The ^1H NMR spectrum of **5-Nitropicolinonitrile** displays three distinct signals in the aromatic region, consistent with the three protons on the substituted pyridine ring.

- H-6 (δ 9.54): This proton, positioned between the ring nitrogen and the nitro group, is the most deshielded due to the strong electron-withdrawing effects of both adjacent functionalities. It appears as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, $J = 2.5$ Hz) and H-3 (para coupling, $J = 0.7$ Hz).
- H-4 (δ 8.68): This proton is situated ortho to the powerful electron-withdrawing nitro group and meta to the nitrile group, resulting in a significant downfield shift. It also appears as a doublet of doublets, arising from coupling to H-3 (ortho coupling, $J = 8.4$ Hz) and H-6 (meta coupling, $J = 2.5$ Hz).
- H-3 (δ 7.98): This proton is the most upfield of the three, being ortho to the nitrile group and meta to the nitro group. Its multiplicity is a doublet of doublets, a result of coupling to H-4

(ortho coupling, $J = 8.4$ Hz) and H-6 (para coupling, $J = 0.7$ Hz).

The observed coupling constants are characteristic for ortho, meta, and para relationships in a pyridine ring, further confirming the substitution pattern.

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Caption: ^1H NMR assignments for **5-Nitropicolinonitrile**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

The ^{13}C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. Due to the low natural abundance of the ^{13}C isotope, a larger sample size and longer acquisition times are generally required compared to ^1H NMR.[\[1\]](#)

A more concentrated solution of **5-Nitropicolinonitrile** (typically 50-100 mg) in a deuterated solvent is prepared.[1] The spectrum is acquired on a high-field NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Key acquisition parameters include a sufficient number of scans, a wide spectral width (typically 0-220 ppm), and an appropriate relaxation delay to ensure accurate signal intensities, especially for quaternary carbons.[7][8]

Carbon	Predicted Chemical Shift (δ , ppm)
C5	151.2
C3	145.8
C6	134.1
C4	129.7
C2	124.5
CN	115.3

Predicted using online NMR prediction tools.
These are not experimental values.

The predicted ^{13}C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in **5-Nitropicolinonitrile**.

- C5 (δ 151.2): This carbon, directly attached to the strongly electron-withdrawing nitro group, is the most deshielded and appears furthest downfield.
- C3 (δ 145.8) and C6 (δ 134.1): These carbons are part of the aromatic ring and are deshielded due to the overall electron-deficient nature of the pyridine ring.
- C4 (δ 129.7) and C2 (δ 124.5): These carbons also reside in the aromatic region, with their specific shifts influenced by their proximity to the nitrogen atom and the substituents.
- CN (δ 115.3): The carbon of the nitrile group typically resonates in this region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[9] KBr is used as it is transparent in the typical IR region. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.^{[10][11]} A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

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```

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2240-2220	Nitrile (C≡N)	Stretching
~1600-1475	Aromatic C=C	Stretching
~1550-1475	Nitro (N-O)	Asymmetric Stretching
~1360-1290	Nitro (N-O)	Symmetric Stretching
Predicted based on characteristic group frequencies. These are not experimental values.		

The predicted IR spectrum of **5-Nitropicolinonitrile** is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.

- Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of peaks in this region is indicative of the C-H bonds on the pyridine ring.[12]
- Nitrile (C≡N) Stretching (~2240-2220 cm⁻¹): A sharp and intense absorption band in this region is a hallmark of the nitrile functional group. For aromatic nitriles, this peak is typically at a lower wavenumber compared to saturated nitriles due to conjugation.[13][14]
- Aromatic C=C Stretching (~1600-1475 cm⁻¹): These absorptions arise from the carbon-carbon stretching vibrations within the pyridine ring.[12]
- Nitro (N-O) Stretching: The nitro group gives rise to two very strong and characteristic absorption bands:
 - Asymmetric Stretching (~1550-1475 cm⁻¹): This is typically a very strong and prominent band.[15][16][17][18]
 - Symmetric Stretching (~1360-1290 cm⁻¹): This band is also strong and, together with the asymmetric stretch, provides definitive evidence for the presence of the nitro group.[15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[\[19\]](#)[\[20\]](#)[\[21\]](#) This causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), which is then accelerated and separated based on its mass-to-charge ratio (m/z). The excess energy from ionization can cause the molecular ion to fragment into smaller, characteristic ions.[\[22\]](#)

m/z	Proposed Fragment
149	$[M]^{+\bullet}$ (Molecular Ion)
119	$[M - NO]^+$
103	$[M - NO_2]^+$
76	$[C_5H_2N]^+$

Predicted based on common fragmentation patterns. These are not experimental values.

The EI mass spectrum of **5-Nitropicolinonitrile** is expected to exhibit a molecular ion peak and several characteristic fragment ions.

- Molecular Ion Peak ($[M]^{+\bullet}$ at m/z 149): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of 149.11 g/mol .[\[23\]](#)
- Loss of NO ($[M - NO]^+$ at m/z 119): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide (NO) radical.[\[5\]](#)[\[24\]](#)
- Loss of NO_2 ($[M - NO_2]^+$ at m/z 103): The loss of a nitro radical (NO_2) is another characteristic fragmentation for this class of compounds.[\[5\]](#)[\[24\]](#)
- Formation of $[C_5H_2N]^+$ (m/z 76): This fragment likely arises from the further fragmentation of the $[M - NO_2]^+$ ion, possibly through the loss of HCN.

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M [label=" $[M]^+\bullet\text{nm/z } 149$ "]; M_minus_NO [label=" $[M - \text{NO}]^+\text{nm/z } 119$ "]; M_minus_NO2 [label=" $[M - \text{NO}_2]^+\text{nm/z } 103$ "]; C5H2N [label=" $[\text{C}_5\text{H}_2\text{N}]^+\text{nm/z } 76$ "];

M -> M_minus_NO [label="- NO"]; M -> M_minus_NO2 [label="- NO₂"]; M_minus_NO2 -> C5H2N [label="- HCN"]; } Caption: Proposed Fragmentation Pathway for **5-Nitropicolinonitrile**.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of **5-Nitropicolinonitrile**. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and Mass Spectra, offers a cohesive and detailed picture of the molecule's structure. The interpretation of this data, grounded in the fundamental principles of spectroscopy and an understanding of the electronic effects of the nitrile and nitro functional groups, allows for the confident identification and quality assessment of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in research and development where the purity and structural integrity of such compounds are of utmost importance.

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